molecular formula C18H26O8 B13405071 4-Hydroxy Propofol 1-O-|A-D-Glucuronide

4-Hydroxy Propofol 1-O-|A-D-Glucuronide

Cat. No.: B13405071
M. Wt: 370.4 g/mol
InChI Key: OCSNDZGMSQTRGL-GFTGQGQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy Propofol 1-O-|A-D-Glucuronide is a metabolite of Propofol, a widely used intravenous anesthetic. This compound is formed through the process of glucuronidation, where Propofol is conjugated with glucuronic acid by the action of uridine diphosphate glucuronosyltransferases. The addition of a hydroxy group at position 4 further modifies the molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Propofol 1-O-|A-D-Glucuronide involves the glucuronidation of Propofol. This reaction typically occurs in the liver, where uridine diphosphate glucuronosyltransferases catalyze the conjugation of Propofol with glucuronic acid. The reaction conditions include the presence of uridine diphosphate-glucuronic acid as a co-substrate and an appropriate pH environment .

Industrial Production Methods: Industrial production of this compound is not commonly practiced due to its primary formation as a metabolic byproduct. laboratory synthesis can be achieved using isolated enzymes or liver microsomes to replicate the glucuronidation process .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy Propofol 1-O-|A-D-Glucuronide primarily undergoes conjugation reactions. It is less reactive towards oxidation, reduction, or substitution reactions due to its stable glucuronide conjugate structure .

Common Reagents and Conditions: The glucuronidation reaction requires uridine diphosphate-glucuronic acid and uridine diphosphate glucuronosyltransferases. The reaction is typically carried out in a buffered solution at physiological pH .

Major Products: The major product of the glucuronidation reaction is this compound itself. No significant secondary products are formed under normal physiological conditions .

Comparison with Similar Compounds

Uniqueness: 4-Hydroxy Propofol 1-O-|A-D-Glucuronide is unique due to its specific glucuronidation at the hydroxy group at position 4. This modification enhances its solubility and excretion, distinguishing it from other Propofol metabolites .

Properties

Molecular Formula

C18H26O8

Molecular Weight

370.4 g/mol

IUPAC Name

(3S,4S,5S,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2,6-di(propan-2-yl)phenoxy]oxane-2-carboxylic acid

InChI

InChI=1S/C18H26O8/c1-7(2)10-5-9(19)6-11(8(3)4)15(10)25-18-14(22)12(20)13(21)16(26-18)17(23)24/h5-8,12-14,16,18-22H,1-4H3,(H,23,24)/t12-,13-,14-,16?,18+/m0/s1

InChI Key

OCSNDZGMSQTRGL-GFTGQGQXSA-N

Isomeric SMILES

CC(C)C1=CC(=CC(=C1O[C@H]2[C@H]([C@H]([C@@H](C(O2)C(=O)O)O)O)O)C(C)C)O

Canonical SMILES

CC(C)C1=CC(=CC(=C1OC2C(C(C(C(O2)C(=O)O)O)O)O)C(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.